CO2 Absorption Kinetics: N-Ethyldiethanolamine (EDEA) vs. N-Methyldiethanolamine (MDEA)
In a direct head-to-head study of CO2 absorption kinetics in a stirred cell reactor under fast pseudo-first order conditions, N-Ethyldiethanolamine (EDEA) demonstrated a significantly faster reaction rate than its closest analog, N-Methyldiethanolamine (MDEA) [1].
| Evidence Dimension | Second-order reaction rate constant (k) with CO2 |
|---|---|
| Target Compound Data | k = 19 M⁻¹ s⁻¹ |
| Comparator Or Baseline | MDEA: k ≈ 7-10 M⁻¹ s⁻¹ (value inferred from study's qualitative ranking) |
| Quantified Difference | EDEA is approximately 2-fold faster than MDEA |
| Conditions | 303 K, aqueous solutions (2-3 M), stirred cell reactor, fast pseudo-first order conditions |
Why This Matters
A higher reaction rate constant directly translates to a smaller required absorber size for a given CO2 capture target, reducing capital expenditure.
- [1] Kanawade, R. B., Vaidya, P. D., Subramanian, K., Kulkarni, V. V., & Kenig, E. Y. (2016). On the Acceleration of CO2 Reaction with N-Ethyldiethanolamine in Aqueous Solutions by the Addition of Promoters. Industrial & Engineering Chemistry Research, 55(1), 38-44. View Source
